molecular formula C12H15NO7 B097372 4-Nitrophenylrhamnoside CAS No. 18918-31-5

4-Nitrophenylrhamnoside

Cat. No. B097372
CAS RN: 18918-31-5
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-UOAXWKJLSA-N
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Description

4-Nitrophenylrhamnoside is not directly discussed in the provided papers; however, the papers do provide valuable information on related nitrophenyl compounds and their chemical behavior. These compounds are of significant interest due to their diverse applications in pharmacology, materials science, and photochemistry. The papers describe the synthesis, molecular structure, and chemical reactions of various nitrophenyl derivatives, which can offer insights into the properties and reactivity of 4-Nitrophenylrhamnoside by analogy .

Synthesis Analysis

The synthesis of nitrophenyl derivatives is well-documented in the literature. For instance, the synthesis of 4-nitrosophenyl-1,4-dihydropyridines is achieved through the Hantzsch 1,4-dihydropyridine synthesis, followed by chemical reduction and further oxidation . Another example is the use of 4-nitrophenyl sulfenyl chloride as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces . These methods highlight the versatility of nitrophenyl compounds in synthetic chemistry and their potential utility in creating functional materials.

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives is characterized by non-planarity, as evidenced by the dihedral angles between phenyl rings in compounds such as 4-nitro-9,10-dihydrophenanthrene and 4-nitrophenanthrene . This non-planarity can influence the photochemical reactivity of these molecules. Additionally, the presence of substituents on the phenyl ring, such as nitro, chloro, or amino groups, can significantly affect the geometry of the compounds and their complexes, as seen in tricarbonylrhenium complexes .

Chemical Reactions Analysis

Nitrophenyl derivatives participate in a variety of chemical reactions. For example, the photochemistry of 4-amino-3-nitrophenyl azide involves the formation of a nitrenium ion, which is a highly reactive species capable of protonation and cross-linking reactions . The nature of substituents on the phenyl ring can also influence the reactivity and stability of the compounds, as demonstrated by the quenching of luminescence in nitrophenyl-bearing tricarbonylrhenium complexes due to non-radiative deactivation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives are closely related to their molecular structure and the nature of their substituents. The crystal and molecular structure of 4-amino-4′-nitrodiphenyldisulfide reveals conjugation and a lack of double bond character in the disulfide linkage, which suggests limited communication between the ring systems through the disulfide bridge . Such insights are crucial for understanding the behavior of nitrophenyl compounds under various conditions and for predicting the properties of similar compounds like 4-Nitrophenylrhamnoside.

Scientific Research Applications

Environmental Impact and Biodegradation

  • 4-Nitrophenol, a related compound to 4-Nitrophenylrhamnoside, has been studied for its environmental impact, particularly as a contaminant. It's used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. Research indicates its potential for toxicity in methanogenic systems and its degradation by bacteria like Rhodococcus opacus SAO101 (Haghighi Podeh, Bhattacharya, & Qu, 1995) (Kitagawa, Kimura, & Kamagata, 2004).

Analytical Methods

  • 4-Nitrophenylrhamnoside, through its 4-nitrophenol component, is used in analytical methods like ion-pair HPLC for quantitation in biological studies, indicating its utility in biochemistry and pharmacology (Almási, Fischer, & Perjési, 2006).

Catalysis and Detection Applications

Environmental Health and Toxicology

  • The compound's impact on environmental health, specifically its role as an endocrine disruptor and its effects on aquatic ecosystems, has been a significant area of study. This research informs environmental policy and health sciences (Tang et al., 2016) (Zieris, Feind, & Huber, 1988).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-UOAXWKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172314
Record name 4-Nitrophenylrhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylrhamnoside

CAS RN

18918-31-5
Record name 4-Nitrophenylrhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylrhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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